2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a 1,4-dihydropyridine derivative characterized by:
- A 1,4-dihydropyridine core substituted with a methoxy group at position 5 and a piperidin-1-ylmethyl group at position 2.
- An acetamide side chain linked to a 4-(trifluoromethoxy)phenyl moiety.
The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the piperidine moiety may influence receptor binding affinity and solubility .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-30-19-13-27(16(11-18(19)28)12-26-9-3-2-4-10-26)14-20(29)25-15-5-7-17(8-6-15)31-21(22,23)24/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWQUYLMABYCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine-Substituted Analog (CAS 921495-39-8)
Structure :
Key Differences :
- Substitution at position 2 : The acetylpiperazine group replaces the piperidine in the target compound.
- Impact: The acetylated piperazine may improve water solubility due to increased polarity. Enhanced steric bulk could alter binding to hydrophobic pockets in target proteins.
| Feature | Target Compound | CAS 921495-39-8 |
|---|---|---|
| Position 2 substituent | Piperidin-1-ylmethyl | 4-Acetylpiperazin-1-ylmethyl |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower lipophilicity) |
| Metabolic Stability | High (trifluoromethoxy group) | Moderate (acetyl group prone to hydrolysis) |
Pyrazolo[3,4-d]pyrimidin-5-yl Acetamide Derivatives
Structures :
Key Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine vs. 1,4-dihydropyridine.
- Functional Groups : Fluorophenyl and methoxy/trifluoromethylphenyl substituents.
Implications :
- The pyrazolo-pyrimidine core is rigid and planar, favoring interactions with ATP-binding pockets in kinases.
| Feature | Target Compound | Pyrazolo-Pyrimidine Analogs |
|---|---|---|
| Core Flexibility | Flexible (dihydropyridine) | Rigid (pyrazolo-pyrimidine) |
| Target Selectivity | Likely ion channel modulation | Kinase inhibition |
| Solubility | Moderate | Low (due to aromaticity) |
1,4-Dihydropyridine Derivatives with Varied Substituents
Structures :
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Pyridin-2-one derivatives with dimethylamino-phenyl groups
Key Differences :
- Substituents: AZ331 includes a thioether and cyano group, while the target compound has a piperidinylmethyl group.
- Electron Effects: The trifluoromethoxy group in the target compound is a stronger electron-withdrawing group compared to methoxy or dimethylamino groups in analogs.
Implications :
- Thioether in AZ331 may improve radical scavenging or metal chelation but reduce metabolic stability.
| Feature | Target Compound | AZ331 |
|---|---|---|
| Position 6 Substituent | Piperidinylmethyl | Thioether-linked aryl ketone |
| Electron Effects | Strong EWG (trifluoromethoxy) | Moderate EWG (methoxy) |
| Pharmacological Role | Ion channel modulation | Antioxidant/chelator |
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